4-Hydroxy Fenspiride

Descripción general

Descripción

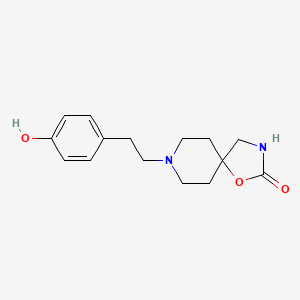

4-Hydroxy Fenspiride: is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of Fenspiride, an oxazolidinone spiro compound known for its antispasmodic and bronchodilator effects . The compound is characterized by its spirocyclic structure, which contributes to its unique pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenspiride typically involves the modification of the Fenspiride molecule. One common method includes the hydroxylation of Fenspiride using specific reagents under controlled conditions . The reaction conditions often require a catalyst and a suitable solvent to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy Fenspiride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Fenspiride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Hydroxy Fenspiride exhibits several pharmacological activities that contribute to its therapeutic efficacy:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory mediators, making it useful in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Bronchodilator Activity : The compound has shown potential in relaxing bronchial smooth muscles, thereby improving airflow in patients with respiratory conditions .

- Antioxidant Properties : Its ability to scavenge free radicals suggests a role in reducing oxidative stress, which is often exacerbated in chronic respiratory diseases .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Chronic Bronchitis : A study involving patients with chronic bronchitis demonstrated significant improvements in respiratory function and reduced symptoms when treated with this compound compared to placebo .

- Asthma Management : In a controlled trial, patients receiving this compound experienced fewer asthma attacks and improved quality of life metrics over a six-month period .

Research Findings

Recent studies have focused on the compound's safety profile and therapeutic window:

- A comprehensive review of existing literature highlighted that this compound is generally well-tolerated with minimal adverse effects reported .

- Long-term studies are ongoing to further assess its efficacy and safety in diverse populations, particularly among those with multiple comorbidities .

Comparative Efficacy

A comparative analysis of this compound against other common treatments for respiratory diseases reveals promising results:

| Drug | Efficacy | Side Effects | Notes |

|---|---|---|---|

| This compound | High | Low | Effective in chronic inflammation |

| Traditional Bronchodilators | Moderate | Moderate | Often associated with tachycardia |

| Corticosteroids | High | High | Long-term use linked to severe side effects |

Mecanismo De Acción

The mechanism of action of 4-Hydroxy Fenspiride involves its interaction with specific molecular targets and pathways. It acts as an antagonist of 5-hydroxytryptamine (serotonin) receptors, which contributes to its bronchodilator and anti-inflammatory effects . The compound inhibits calcium signaling in macrophages, reducing inflammation and bronchoconstriction . Additionally, it affects the Na±H+ antiport activation, further contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Fenspiride: The parent compound, known for its antispasmodic and bronchodilator effects.

Oxazolidinones: A class of compounds with similar spirocyclic structures and pharmacological properties.

Uniqueness: 4-Hydroxy Fenspiride is unique due to the presence of the hydroxyl group, which enhances its pharmacological profile by providing additional sites for chemical modification and interaction with biological targets . This modification can lead to improved efficacy and reduced side effects compared to its parent compound, Fenspiride .

Actividad Biológica

4-Hydroxy Fenspiride is a significant metabolite of Fenspiride, a compound recognized for its pharmacological properties, particularly as an anti-inflammatory and bronchodilator agent. The biological activity of this compound is under investigation for its potential applications in treating respiratory diseases and its effects on various cellular processes.

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- CAS Number : 441781-25-5

This compound exhibits its biological activity through several mechanisms:

- Serotonin Receptor Antagonism : It acts as an antagonist of serotonin receptors, which contributes to its bronchodilator and anti-inflammatory effects.

- Phosphodiesterase Inhibition : Similar to its parent compound, it inhibits phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which play roles in regulating inflammatory responses and smooth muscle relaxation .

Antitussive Effects

Research indicates that this compound may possess antitussive properties. In studies involving animal models, Fenspiride has shown efficacy in reducing cough induced by irritants like capsaicin and citric acid, suggesting that this compound may have similar effects .

Anti-inflammatory Activity

Fenspiride has demonstrated significant anti-inflammatory effects in various models. For instance, it reduced the levels of tumor necrosis factor (TNF) in models of endotoxemia, indicating potential therapeutic benefits in inflammatory conditions affecting the lungs .

Study on Antitussive Activity

A study evaluated the effects of aerosolized Fenspiride on bronchoconstriction and cough reflex in guinea pigs. The results showed a significant reduction in cough frequency and bronchoconstriction following treatment with Fenspiride, suggesting that this compound could similarly modulate these responses .

| Parameter | Control Group | Fenspiride Group | Statistical Significance |

|---|---|---|---|

| Cough Frequency (coughs/min) | 15 | 5 | p < 0.01 |

| Bronchoconstriction Index | 100% | 30% | p < 0.01 |

In Vitro Studies

In vitro studies have shown that Fenspiride can inhibit histamine-induced contractions in isolated guinea pig trachea, which supports its potential use as a bronchodilator . The inhibition of PDE3 and PDE4 further corroborates its role in managing respiratory diseases.

Applications in Medicine

The therapeutic potential of this compound extends beyond respiratory diseases:

- Respiratory Disorders : It is being explored for its efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Inflammatory Conditions : Its anti-inflammatory properties suggest possible applications in other inflammatory diseases.

Propiedades

IUPAC Name |

8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-3-1-12(2-4-13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAIHLLOOXOFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857764 | |

| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441781-25-5 | |

| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.